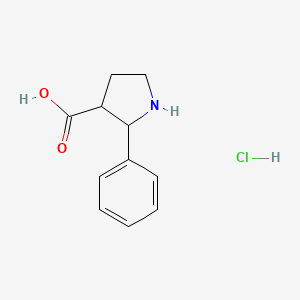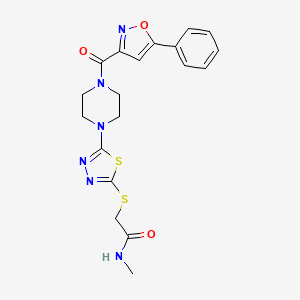
1,4-Diphenylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-1,2-ethylenediamine, also known as DPEN, is an organic compound with the formula H2NCHPhCHPhNH2, where Ph is phenyl (C6H5). DPEN exists as three stereoisomers: meso and two enantiomers S,S- and R,R-. The chiral diastereomers are used in asymmetric hydrogenation .
Synthesis Analysis
1,2-Diphenyl-1,2-ethylenediamine can be prepared from benzil by reductive amination . The chiral diastereomer, which is of greater value, can be resolved into the R,R- and S,S- enantiomers using tartaric acid as the resolving agent .Molecular Structure Analysis
The molecular formula of 1,4-Diphenylethylenediamine is C14H16N2. It has an average mass of 212.290 Da and a monoisotopic mass of 212.131348 Da .Chemical Reactions Analysis
DPEN is used in asymmetric catalysis. The N-tosylated derivative, TsDPEN, is a ligand precursor for catalysts for asymmetric transfer hydrogenation. For example, (cymene)Ru (S,S-TsDPEN) catalyzes the hydrogenation of benzil into (R,R)-hydrobenzoin .Physical And Chemical Properties Analysis
DPEN is a white solid with a melting point between 79 to 83 °C. It is slightly soluble in water .Scientific Research Applications
Analytical Chemistry Applications
1,4-Diphenylethylenediamine has notable applications in analytical chemistry, particularly in the sensitive and selective determination of catecholamines and related compounds in biological samples such as plasma, urine, and tissue homogenates. A study by Ohkura and Nohta (1992) illustrates its use in liquid chromatography for assaying compounds at the femtomole level, offering sensitivity comparable to electrochemical detection (Ohkura & Nohta, 1992). Another study by Nohta et al. (1984) describes a sensitive spectrolfuorimetric method for determining catecholamines using this compound, which is simple and highly selective for catechol compounds (Nohta, Mitsui, & Ohkura, 1984).
Catalysis and Chemical Synthesis
This compound is used in catalysis and chemical synthesis. A study by Matsunami et al. (2017) investigates the thermal degradation of a bifunctional Ir complex with a this compound framework, relevant to catalyst deactivation in the dehydrogenation of formic acid (Matsunami, Kuwata, & Kayaki, 2017). Chen et al. (2016) synthesized new chiral sulfurous diamides from this compound for enantioselective rhodium-catalyzed asymmetric 1,4-addition reactions, achieving high yields and excellent enantioselectivities (Chen, Li, Guo, & Mao, 2016).
Optical and Electronic Applications
In the field of optics and electronics, this compound plays a role in the development of chiral supramolecular organic fluorophores. Imai et al. (2007) created a chiral supramolecular organic fluorophore using this compound, demonstrating circularly polarized luminescence properties in the solid state (Imai et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
N1,2-Diphenylethane-1,2-diamine, also known as 1,4-Diphenylethylenediamine, is primarily used as a chiral auxiliary and ligand in the synthesis of asymmetric catalysts . It is also used as a chiral solvating agent in NMR studies .
Mode of Action
The compound interacts with its targets by acting as a chiral auxiliary and ligand. It is used in the synthesis of asymmetric catalysts such as BINAP/diamine-Ru complexes for the stereoselective hydrogenation of ketones . It is also used as a chiral solvating agent in NMR studies .
Biochemical Pathways
The compound is involved in the asymmetric hydrogenation pathway . It is used as a ligand in the synthesis of asymmetric catalysts, which are used for the stereoselective hydrogenation of ketones . It can also be used to catalyze enantioselective intramolecular Stetter reaction and oxodiene Diels-Alder reaction .
Result of Action
The compound’s action results in the formation of asymmetric catalysts that are used for the stereoselective hydrogenation of ketones . This allows for the production of chiral molecules, which are important in many areas of chemistry and biology.
properties
IUPAC Name |
N',1-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORMNFOQTHQKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)

![methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2450738.png)



![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one](/img/structure/B2450745.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2450746.png)

![6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2450748.png)


![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2450754.png)
